N-(1,3-benzothiazol-6-yl)-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-4-carboxamide
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Overview
Description
N-(1,3-benzothiazol-6-yl)-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-4-carboxamide is a complex organic compound that features a benzothiazole ring, a chlorothiophene moiety, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-6-yl)-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole and chlorothiophene intermediates, followed by their coupling with a piperidine derivative. Common reagents used in these reactions include sulfonyl chlorides, amines, and carboxylic acids. The reaction conditions often involve the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-6-yl)-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce new functional groups such as halides, alkyl groups, or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, N-(1,3-benzothiazol-6-yl)-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-4-carboxamide may be studied for its potential as a bioactive molecule. It could be investigated for its interactions with proteins, enzymes, or other biological targets.
Medicine
In medicinal chemistry, this compound might be explored for its potential therapeutic properties. It could serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In an industrial context, this compound could be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-6-yl)-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-4-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(1,3-benzothiazol-6-yl)-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-4-carboxamide might include other benzothiazole derivatives, chlorothiophene compounds, and piperidine-based molecules.
Uniqueness
What sets this compound apart is its unique combination of functional groups and structural features. The presence of the benzothiazole ring, chlorothiophene moiety, and piperidine ring in a single molecule offers a distinct set of chemical and biological properties that can be leveraged for various applications.
Properties
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-1-(5-chlorothiophen-2-yl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3S3/c18-15-3-4-16(26-15)27(23,24)21-7-5-11(6-8-21)17(22)20-12-1-2-13-14(9-12)25-10-19-13/h1-4,9-11H,5-8H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIAPZWYRPRXZCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC3=C(C=C2)N=CS3)S(=O)(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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